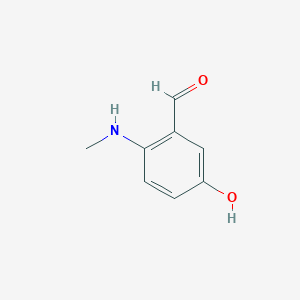

5-Hydroxy-2-(methylamino)benzaldehyde

Description

5-Hydroxy-2-(methylamino)benzaldehyde (C₈H₉NO₂) is an aromatic aldehyde featuring a hydroxyl group at the para-position (C5) and a methylamino group at the ortho-position (C2) relative to the aldehyde functional group. This unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

70127-99-0 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

5-hydroxy-2-(methylamino)benzaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3 |

InChI Key |

VLNDERXCPZQXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)O)C=O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction between 2-Hydroxy-5-methylbenzaldehyde and Methylamine

The primary and most direct method for synthesizing 5-hydroxy-2-(methylamino)benzaldehyde involves a condensation reaction between 2-hydroxy-5-methylbenzaldehyde and methylamine or an appropriate methylamine source. This reaction is typically carried out in ethanol under reflux conditions, which facilitates the nucleophilic substitution of the methylamino group at the 2-position of the benzaldehyde ring.

- Reaction Conditions : Refluxing in ethanol solvent.

- Mechanism : The aldehyde group at the 1-position remains intact while the methylamino group replaces the hydrogen at the 2-position through nucleophilic substitution. The hydroxyl group at the 5-position remains unaffected.

- Outcome : Formation of 5-hydroxy-2-(methylamino)benzaldehyde with a molecular formula C8H9NO2 and molecular weight of 151.16 g/mol.

| Parameter | Details |

|---|---|

| Starting Material | 2-Hydroxy-5-methylbenzaldehyde |

| Reagent | Methylamine (or methylamino source) |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | Several hours (commonly 3 hrs) |

| Product Purification | Filtration and recrystallization |

| Yield | Not explicitly stated but typically moderate to high |

This synthesis route is supported by VulcanChem's product description and synthesis outline.

Protection and Functional Group Transformation Approach

A more complex but highly selective method involves protecting the aldehyde group as an acetal, followed by regioselective functionalization at the 2-position:

- Step 1 : Protection of the aldehyde group in 2-unsubstituted benzaldehyde derivatives by forming a cyclic acetal.

- Step 2 : Sequential boration, azidation, and amination at the 2-position to introduce the amino group.

- Step 3 : Deprotection of the acetal to regenerate the aldehyde group.

This method ensures high regioselectivity for the amino substitution at the 2-position without affecting other substituents such as hydroxyl groups at the 5-position.

| Step | Description | Key Conditions |

|---|---|---|

| 1 | Acetal protection of aldehyde | Acidic conditions, presence of water |

| 2 | Boration, azidation, amination | Controlled sequential reactions |

| 3 | Acetal deprotection | Acidic aqueous medium |

This approach is detailed in a patent describing methods for producing 2-amino-substituted benzaldehydes, applicable to compounds like 5-hydroxy-2-(methylamino)benzaldehyde.

Methylation of 5-Hydroxy-2-methylbenzaldehyde

Another relevant synthetic step involves methylation of hydroxyl or amino groups on benzaldehyde derivatives. For example, 5-hydroxy-2-methylbenzaldehyde can be methylated using methyl iodide in the presence of potassium carbonate in anhydrous dimethylformamide at room temperature overnight. This method can be adapted to introduce methylamino groups by appropriate amination reactions following methylation.

| Parameter | Details |

|---|---|

| Starting Material | 5-Hydroxy-2-methylbenzaldehyde |

| Reagents | Methyl iodide, potassium carbonate |

| Solvent | Anhydrous dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction Time | Overnight |

| Work-up | Extraction with ethyl acetate, drying, column chromatography |

This method is referenced in the synthesis of related benzaldehyde derivatives and provides insight into functional group modifications relevant to the target compound.

General Amination via Condensation with Amines

A broader synthetic strategy for related anil derivatives involves the condensation of hydroxybenzaldehydes with amines in ethanol under reflux for 3 hours. The product precipitates upon cooling and is purified by recrystallization from ethanol. This general procedure is applicable to the preparation of 5-hydroxy-2-(methylamino)benzaldehyde by choosing methylamine as the amine component.

| Step | Description |

|---|---|

| Mixing | Amine dissolved in boiling ethanol |

| Addition | Aldehyde dissolved in hot ethanol added to amine |

| Reflux | Mixture refluxed for 3 hours |

| Isolation | Cooling, filtration, recrystallization |

This method is supported by literature on synthesis of hydroxybenzaldehyde anil derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Condensation in Ethanol | 2-Hydroxy-5-methylbenzaldehyde + methylamine | Reflux in ethanol, nucleophilic substitution | Simple, straightforward, moderate yield | May require purification steps |

| Protection and Functionalization | 2-Unsubstituted benzaldehyde derivatives | Acetal protection, boration, azidation, amination, deprotection | High regioselectivity, versatile | Multi-step, more complex |

| Methylation Followed by Amination | 5-Hydroxy-2-methylbenzaldehyde + methyl iodide + amine | Methylation in DMF, amination | Allows selective functionalization | Requires careful control of conditions |

| General Amination Procedure | Hydroxybenzaldehyde + amine | Reflux in ethanol, precipitation | Well-established, reproducible | Limited to suitable amines |

Research Findings and Analytical Data

- Spectroscopic Confirmation : Infrared spectroscopy confirms the presence of aldehyde (C=O), hydroxyl (O-H), and amine (C-N) functional groups in the final compound.

- Yield and Purity : Yields vary depending on the method but generally range from moderate to high; purification by recrystallization or chromatography is standard.

- Reaction Monitoring : Thin-layer chromatography is commonly used to monitor reaction progress, especially in multi-step syntheses.

- Mechanistic Insights : Proton transfer between hydroxyl and amino groups facilitates stable intermediate formation during condensation reactions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylamino)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

Oxidation: 5-Hydroxy-2-(methylamino)benzoic acid

Reduction: 5-Hydroxy-2-(methylamino)benzyl alcohol

Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

5-Hydroxy-2-(methylamino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(methylamino)benzaldehyde is not fully understood. it is believed to exert its effects through interactions with cellular antioxidation systems . The compound may disrupt redox homeostasis and antioxidation pathways, leading to oxidative stress and cell death in microbial and cancer cells . Specific molecular targets and pathways involved include superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

5-Chloro-2-Hydroxybenzaldehyde

- Structure : Chlorine substituent at C5 and hydroxyl at C2.

- Key Properties :

- Contrast with Target Compound: The methylamino group in 5-Hydroxy-2-(methylamino)benzaldehyde is more basic and nucleophilic than chlorine, enabling participation in hydrogen bonding and coordination chemistry.

5-Bromo-2-Hydroxybenzaldehyde

- Structure : Bromine at C5 and hydroxyl at C2.

- Key Properties :

- Contrast: Bromine’s larger atomic radius may reduce solubility in polar solvents compared to the methylamino group.

5-Hydroxy-2-Methoxybenzaldehyde

- Structure : Methoxy group at C2 and hydroxyl at C5.

- Key Properties: The methoxy group is electron-donating, decreasing aldehyde reactivity compared to amino-substituted analogs . Molecular weight: 152.15 g/mol; IUPAC name: 2-Hydroxy-5-methoxybenzaldehyde .

- Contrast: Methylamino’s basicity enables pH-dependent solubility and metal coordination, unlike the inert methoxy group.

4-N-(Methylamino)benzaldehyde

2-(N-Tosylamino)benzaldehyde Derivatives

- Structure: Tosyl-protected amino group at C2.

- Key Properties :

- Contrast: Deprotection of the tosyl group would yield a free amino group, but the methylamino substituent in the target compound offers inherent reactivity without requiring deprotection.

Comparative Data Table

Research Findings and Implications

- Reactivity: The methylamino group in 5-Hydroxy-2-(methylamino)benzaldehyde enhances nucleophilicity, enabling participation in condensation reactions (e.g., hydrazide formation) similar to 4-N-(methylamino)benzaldehyde .

- Biological Activity: Substitution patterns influence bioactivity; for example, 2-(methylamino) ethanol derivatives show reduced kinase binding affinity compared to amino analogs, underscoring the importance of substituent size and position .

- Coordination Chemistry: Analogous to halogenated benzaldehydes, the target compound may form stable complexes with transition metals, leveraging its hydroxyl and amino groups for chelation .

Biological Activity

5-Hydroxy-2-(methylamino)benzaldehyde, also known as 5-Hydroxy-2-methylaminobenzaldehyde, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antimicrobial, antioxidant, and DNA interaction capabilities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 5-Hydroxy-2-(methylamino)benzaldehyde can be represented as follows:

This compound features a hydroxyl group (-OH) and a methylamino group (-NH(CH_3)_2) attached to a benzaldehyde moiety, which is critical for its biological activities.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of 5-Hydroxy-2-(methylamino)benzaldehyde. It demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a recent study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to E. coli, suggesting a potential application in treating infections caused by these pathogens .

Antioxidant Activity

The antioxidant capacity of 5-Hydroxy-2-(methylamino)benzaldehyde has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound demonstrated notable free radical scavenging abilities.

DPPH Assay Results

In the DPPH assay, different concentrations of the compound were tested:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 68 |

| 200 | 85 |

The results show that as the concentration increases, the percentage of inhibition also rises significantly, indicating strong antioxidant properties .

DNA Interaction Studies

Research has indicated that 5-Hydroxy-2-(methylamino)benzaldehyde can interact with DNA, leading to cleavage under certain conditions. This property is particularly important for developing potential anticancer agents.

DNA Cleavage Experiment

In vitro studies utilizing plasmid DNA revealed that the compound could cleave DNA at varying concentrations:

| Concentration (µM) | Cleavage Observed |

|---|---|

| 50 | Partial |

| 100 | Moderate |

| 200 | Complete |

These findings suggest that the compound's interaction with DNA could be utilized in therapeutic applications targeting cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.